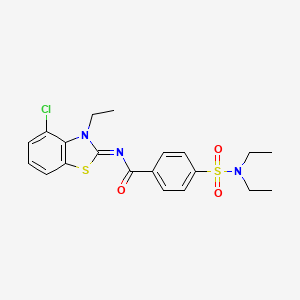

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

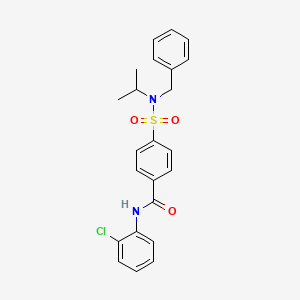

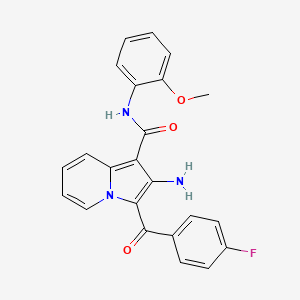

Molecular Structure Analysis

The IUPAC name for this compound is (3-methyl-4-nitrophenyl)methanesulfonyl fluoride . The InChI code is 1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 . The molecular weight is 233.22 .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees . The CAS Number is 2228223-17-2 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biochemical Applications

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has been studied for its effects on enzymes such as acetylcholinesterase. For instance, Kitz and Wilson (1963) explored the acceleration of the reaction rate between methanesulfonyl fluoride and acetylcholinesterase in the presence of substituted ammonium ions, highlighting the compound's role as an oxydiaphoric inhibitor that produces a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). Additionally, Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, revealing how fluoride inhibits sulfonylation by methanesulfonyl fluoride without affecting desulfonylation, indicating specific interactions with enzyme systems (Greenspan & Wilson, 1970).

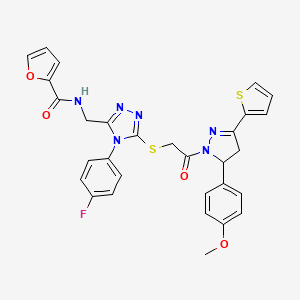

Organic Synthesis

In the realm of organic synthesis, this compound serves as a precursor or intermediate for various reactions. For example, Kamlar et al. (2010) reported an organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, highlighting the utility of this compound derivatives in synthesizing fluorinated compounds with potential pharmaceutical relevance (Kamlar et al., 2010). Similarly, Moon and Kim (2012) described the asymmetric conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones catalyzed by binaphthyl-derived organocatalysts, further demonstrating the compound's versatility in facilitating the creation of chiral organofluorine compounds (Moon & Kim, 2012).

Analytical and Environmental Studies

Moreover, this compound has been utilized in studies focusing on the detection, analysis, and environmental implications of various compounds. For instance, Fox et al. (1990) examined the oxidation of haloalkenes by the methane monooxygenase from Methylosinus trichosporium, highlighting the enzyme's ability to oxidize chlorinated, fluorinated, and brominated alkenes, including contaminants like trichloroethylene. This research suggests potential environmental applications for the enzyme and indirectly relates to the study of compounds like this compound (Fox et al., 1990).

Wirkmechanismus

The specific mechanism of action for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is not provided in the search results. It is known to be used in enzyme inhibition studies, suggesting it may interact with certain enzymes to inhibit their activity.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

(3-methyl-4-nitrophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAUWZVQQUSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)

![N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732346.png)

![N,N-Dimethyl-4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2732348.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)